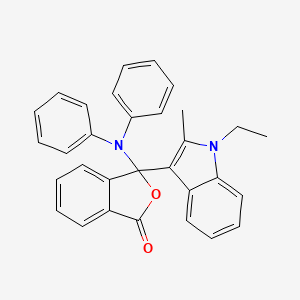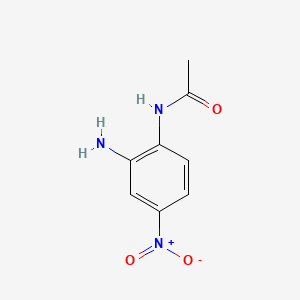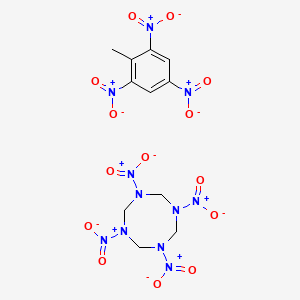
Octol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1,3,5-trinitrobenzene: and 1,3,5,7-tetranitro-1,3,5,7-tetrazocane are both highly energetic compounds with significant applications in various fields.
Vorbereitungsmethoden
2-methyl-1,3,5-trinitrobenzene
Synthetic Routes: It is typically synthesized by nitrating toluene with a mixture of nitric acid and sulfuric acid.
Industrial Production: The industrial production of 2-methyl-1,3,5-trinitrobenzene involves continuous nitration processes with stringent control over reaction conditions to ensure safety and high yield.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
Synthetic Routes: HMX is synthesized through the nitrolysis of hexamine with nitric acid.
Industrial Production: The industrial production of HMX involves large-scale nitration processes with careful control of temperature and reaction conditions to ensure the stability of the product.
Analyse Chemischer Reaktionen
2-methyl-1,3,5-trinitrobenzene
Types of Reactions: It undergoes various chemical reactions, including reduction, nitration, and substitution reactions.
Common Reagents and Conditions: Reduction of 2-methyl-1,3,5-trinitrobenzene typically involves reagents like tin and hydrochloric acid, producing 2-methyl-1,3,5-triaminobenzene.
Major Products: The major products formed from these reactions include 2-methyl-1,3,5-triaminobenzene and other substituted derivatives.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
Types of Reactions: HMX undergoes thermal decomposition, reduction, and nitration reactions.
Common Reagents and Conditions: Thermal decomposition of HMX involves heating under controlled conditions, leading to the formation of various gaseous products.
Major Products: The major products of HMX decomposition include nitrogen, carbon monoxide, and water.
Wissenschaftliche Forschungsanwendungen
2-methyl-1,3,5-trinitrobenzene
Chemistry: Used as a standard explosive for calibrating bomb calorimeters and studying explosive reactions.
Biology and Medicine: Limited applications due to its toxicity.
Industry: Widely used in mining, demolition, and military applications.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
Chemistry: Studied for its high energy content and stability, making it suitable for use in propellants and explosives.
Biology and Medicine: Research is ongoing to understand its impact on the environment and potential detoxification methods.
Industry: Used in military applications, including rocket propellants and high-performance explosives.
Wirkmechanismus
2-methyl-1,3,5-trinitrobenzene
Molecular Targets and Pathways: The explosive decomposition involves breaking of the nitro groups and formation of stable gaseous products.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
Vergleich Mit ähnlichen Verbindungen
2-methyl-1,3,5-trinitrobenzene
Similar Compounds: 2,4,6-trinitrophenol (picric acid), 2,4,6-trinitroaniline (picramide).
Uniqueness: It is less sensitive to shock and friction compared to picric acid, making it safer to handle.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
Eigenschaften
CAS-Nummer |
57607-37-1 |
|---|---|
Molekularformel |
C11H13N11O14 |
Molekulargewicht |
523.29 g/mol |
IUPAC-Name |
2-methyl-1,3,5-trinitrobenzene;1,3,5,7-tetranitro-1,3,5,7-tetrazocane |
InChI |
InChI=1S/C7H5N3O6.C4H8N8O8/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16;13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18/h2-3H,1H3;1-4H2 |
InChI-Schlüssel |
UPSVYNDQEVZTMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Physikalische Beschreibung |
Octolite, [dry or wet with < 15% water] appears as a mixture of cyclotetramethylene tetranitramine (HMX) and trinitrotoluene (TNT). Shipped wetted or desensitized. May explode under exposure to intense heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Containers may explode violently under prolonged exposure to heat. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)
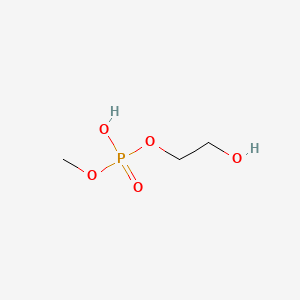

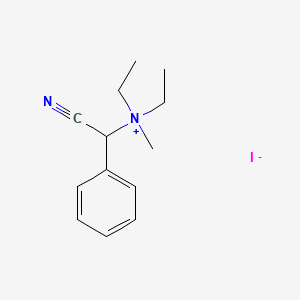

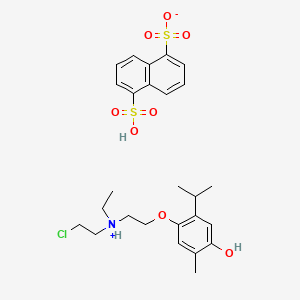
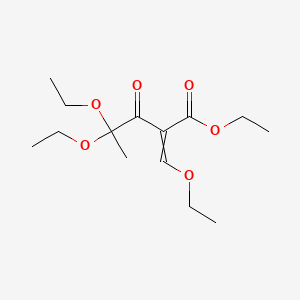
![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)
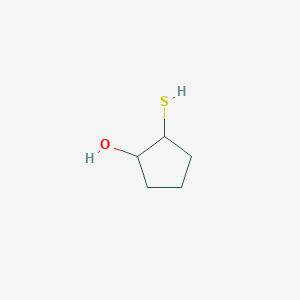
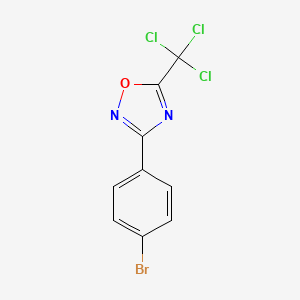
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)
